An In-depth Technical Guide to the Synthesis and Properties of 2-bromo-N-methyl-6-nitroaniline
An In-depth Technical Guide to the Synthesis and Properties of 2-bromo-N-methyl-6-nitroaniline
This guide provides a comprehensive technical overview of 2-bromo-N-methyl-6-nitroaniline, a valuable substituted aniline intermediate for research and development in the pharmaceutical and specialty chemical industries. We will delve into a plausible and robust synthetic route, explore its physicochemical properties, and discuss its potential applications, with a strong emphasis on safety and handling. This document is intended for an audience of researchers, synthetic chemists, and professionals in drug development.
Introduction and Strategic Importance
2-bromo-N-methyl-6-nitroaniline (CAS No. 1004618-77-2) is a member of the substituted nitroaniline family of compounds.[1][2][3] These molecules are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of their functional groups. The presence of a bromine atom, a nitro group, and a secondary amine on the aromatic ring provides multiple sites for further chemical transformations.
The strategic importance of this compound lies in its potential as a key building block in the synthesis of complex heterocyclic structures and other pharmacologically active agents. The related compound, 2-bromo-6-nitroaniline, is a known intermediate in the synthesis of a metabolite of Brimonidine, a drug used in the treatment of glaucoma.[4] This precedent underscores the potential utility of 2-bromo-N-methyl-6-nitroaniline in the development of novel therapeutics.
Proposed Synthesis of 2-bromo-N-methyl-6-nitroaniline
Caption: Proposed two-step synthesis of 2-bromo-N-methyl-6-nitroaniline.
Step 1: Synthesis of 2-bromo-6-nitroaniline
The first step involves the regioselective bromination of 2-nitroaniline. The nitro group is a meta-director, while the amino group is an ortho, para-director. The strong activating effect of the amino group directs the incoming electrophile to the positions ortho and para to it. In this case, bromination is expected to occur at the position ortho to the amino group and meta to the nitro group. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in acetic acid.[4][5][6]
Reaction:
[Chemical structure of 2-bromo-6-nitroaniline] + CH₂O --(H₂SO₄)--> [Chemical structure of 2-bromo-N-methyl-6-nitroaniline]
Caption: Chemical structure of 2-bromo-N-methyl-6-nitroaniline.
Potential Applications in Research and Drug Development
2-bromo-N-methyl-6-nitroaniline is a versatile intermediate with several potential applications:
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Medicinal Chemistry: As a building block, it can be used in the synthesis of a wide range of heterocyclic compounds, which are scaffolds for many drug molecules. The bromo and nitro groups can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for high-throughput screening.
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Agrochemicals: Substituted anilines are common precursors in the synthesis of pesticides and herbicides.
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Dyes and Pigments: The chromophoric nitroaniline structure suggests potential use in the development of specialty dyes.
The three reactive sites on the molecule can be selectively addressed. For example, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the nitro group can be reduced to an amine, and the N-methyl group can influence the molecule's steric and electronic properties.
Safety, Handling, and Hazard Mitigation
No specific safety data sheet is available for 2-bromo-N-methyl-6-nitroaniline. However, based on data for structurally related compounds such as other bromo- and nitroanilines, it should be handled with care as a potentially hazardous substance. [7][8][9][10][11][12] GHS Hazard Classification (Anticipated):
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [7][10]* Skin Corrosion/Irritation: May cause skin irritation.
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Eye Damage/Irritation: May cause serious eye irritation.
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Long-term Hazards: Prolonged or repeated exposure may cause damage to organs. Some nitroanilines are suspected of causing genetic defects. [9][10] Precautionary Measures and Personal Protective Equipment (PPE):
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Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter may be necessary.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [2] First Aid Measures:
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If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
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If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [2]* If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
Storage and Disposal:
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2][13]Store away from oxidizing agents.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-bromo-N-methyl-6-nitroaniline is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. While a dedicated synthetic procedure is not widely published, a robust and plausible two-step synthesis can be designed based on established chemical transformations. Its versatile functionality makes it an attractive starting material for the synthesis of more complex molecules. As with all nitroaniline derivatives, it must be handled with appropriate safety precautions to mitigate potential health risks. This guide provides a solid foundation for researchers and scientists to safely synthesize, handle, and utilize this compound in their research endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry.
-
PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-6-nitroaniline. Retrieved February 17, 2026, from [Link]
-
SYNTHESIS. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved February 17, 2026, from [Link]
-
Safe Work Australia. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-N-methyl-2-nitroaniline. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Nitroaniline. Retrieved February 17, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - p-NITROANILINE. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- Google Patents. (n.d.). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. 2-Bromo-N-methyl-6-nitroaniline | 1004618-77-2 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-BROMO-6-NITROANILINE | 59255-95-7 [chemicalbook.com]
- 5. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nj.gov [nj.gov]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Bromo-N-methyl-6-nitroaniline | 1004618-77-2 [sigmaaldrich.com]
